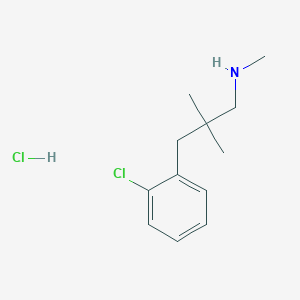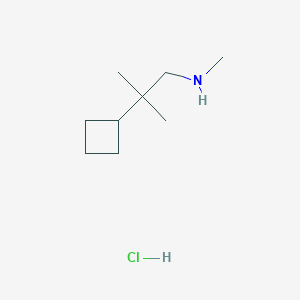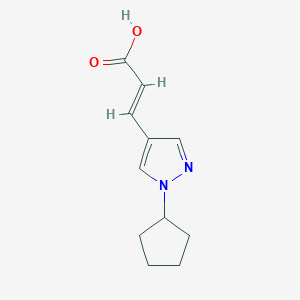 3-(2-Chlorophényl)-2,2-diméthylpropylamine chlorhydrate CAS No. 2098112-93-5"
>
3-(2-Chlorophényl)-2,2-diméthylpropylamine chlorhydrate CAS No. 2098112-93-5"
>
3-(2-Chlorophényl)-2,2-diméthylpropylamine chlorhydrate
Vue d'ensemble
Description
This compound is an amine derivative, specifically a substituted amine. Amines are a class of organic compounds that contain a nitrogen atom with a lone pair of electrons. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by substituents. In this case, the substituents are a 2-chlorophenyl group, a 2,2-dimethylpropyl group, and a methyl group .
Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions. They can act as bases, nucleophiles, and ligands in coordination compounds. They can also undergo reactions such as alkylation, acylation, and sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, amines have a fishy odor, can form hydrogen bonds, and have higher boiling points than hydrocarbons of similar molecular weight .Mécanisme D'action
The biochemical pathways affected by these compounds involve the HSP90 and TRAP1 mediated signaling pathway . The compounds were found to potentially act through this pathway .
The result of the action of these compounds is the inhibition of cell proliferation, specifically in cancerous cells . They showed inhibitory actions on HCT-116 cells, a line of human colorectal carcinoma cells .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloridene hydrochloride in laboratory experiments is that it is a relatively safe and well-tolerated drug. It is also relatively inexpensive and easy to obtain. The main limitation is that it is a first-generation antihistamine, which means that it is not as effective as newer, second-generation antihistamines.
Orientations Futures
Due to its ability to block the release of histamine and other inflammatory mediators, [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloridene hydrochloride has the potential to be used in the treatment of a variety of conditions. Further research is needed to explore the potential therapeutic applications of [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloridene hydrochloride, such as its use in the treatment of asthma, chronic obstructive pulmonary disease, and allergic skin conditions. In addition, further research is needed to investigate the potential long-term effects of [3-(2-Chlorophenyl)-2,2-dimethylpropyl](methyl)amine hydrochloridene hydrochloride on the body. Finally, studies are needed to determine the optimal dosage and duration of treatment for various conditions.
Applications De Recherche Scientifique
Synthèse de la kétamine
Ce composé peut être utilisé dans la synthèse de la kétamine, un médicament utilisé en médecine vétérinaire et humaine . Un nouveau protocole efficace a été développé pour la synthèse de la kétamine, utilisant un intermédiaire hydroxycétone . La synthèse de ce médicament s'est faite en cinq étapes .
Antidépresseur
La kétamine, qui peut être synthétisée à partir de ce composé, a été utilisée comme antidépresseur . Elle s'est avérée prometteuse dans le traitement de la dépression, en particulier dans les cas où d'autres traitements ont échoué .
Traitement de la dépendance à l'alcool
La kétamine a également été utilisée dans le traitement de la dépendance à l'alcool . Cela suggère que le composé pourrait contribuer indirectement aux traitements des troubles liés à l'abus de substances .
Anesthésique et analgésique
La kétamine est un médicament anesthésique et analgésique utilisé en médecine humaine et vétérinaire . Par conséquent, ce composé joue un rôle crucial dans la gestion de la douleur et les procédures chirurgicales .
Synthèse de dérivés de quinazolinone et de quinazoline
Le composé pourrait potentiellement être utilisé dans la synthèse de dérivés de quinazolinone et de quinazoline . Ces dérivés ont une large gamme d'activités biologiques, y compris des effets anti-inflammatoires, anticonvulsivants, anticancéreux, antibactériens, antifongiques, anti-VIH et anti-analgésiques .
Synthèse de dérivés d'indole
Des dérivés d'indole, qui possèdent diverses activités biologiques, pourraient potentiellement être synthétisés à partir de ce composé . Ces activités comprennent des effets antiviraux, anti-inflammatoires, anticancéreux, anti-VIH, antioxydants, antimicrobiens, antituberculeux, antidiabétiques, antimalariques et anticholinestérasiques .
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N,2,2-trimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,9-14-3)8-10-6-4-5-7-11(10)13;/h4-7,14H,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALCRAIJFKORJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1485124.png)
![4-[(3-Fluoroazetidin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole hydrochloride](/img/structure/B1485129.png)


amine hydrochloride](/img/structure/B1485133.png)
![(2E)-3-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485135.png)


![7-Oxa-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1485142.png)

![1-[(1-Fluorocyclohexyl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485144.png)
